molecular formula C21H22N2O3 B7715069 N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide

N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide

Katalognummer B7715069
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: YHYFYYUWHYCBCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide, also known as GMX1778, is a small molecule inhibitor that has gained significant attention in the scientific research community due to its potential in cancer therapy. This compound is a member of the benzamide family and is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+).

Wirkmechanismus

NAMPT is an essential enzyme in the NAD+ biosynthesis pathway, which is involved in a variety of cellular processes, including DNA repair, energy metabolism, and stress response. N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide inhibits NAMPT by binding to the enzyme's active site, preventing the conversion of nicotinamide mononucleotide (NMN) to NAD+. This results in a depletion of NAD+ levels, which leads to the activation of apoptosis and autophagy pathways in cancer cells.
Biochemical and Physiological Effects:
The depletion of NAD+ levels by this compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this leads to the activation of apoptosis and autophagy pathways, resulting in cell death. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which may have implications in the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide in lab experiments is its high potency and specificity for NAMPT, which allows for the selective inhibition of this enzyme. However, the depletion of NAD+ levels by this compound can also affect normal cells, which may limit its therapeutic potential. In addition, the metabolism and pharmacokinetics of this compound are not well understood, which may affect its efficacy in vivo.

Zukünftige Richtungen

There are several future directions for the research and development of N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide. One area of interest is the combination of this compound with other anticancer agents to enhance its efficacy. In addition, the development of more potent and selective NAMPT inhibitors may overcome some of the limitations of this compound. Finally, the investigation of the role of NAMPT in other diseases, such as inflammatory and metabolic disorders, may lead to new therapeutic applications for this compound.
In conclusion, this compound is a promising small molecule inhibitor that has shown potent antitumor activity in preclinical models of cancer. Its mechanism of action involves the inhibition of NAMPT and the depletion of NAD+ levels, leading to the activation of apoptosis and autophagy pathways in cancer cells. While there are limitations to its use in lab experiments, the future directions for the research and development of this compound are promising and may lead to new therapeutic applications in the treatment of cancer and other diseases.

Synthesemethoden

The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide involves the reaction of 2-methoxy-N-propylbenzamide with 2-chloro-3-formylquinoline in the presence of a base. The resulting product is then reduced with sodium borohydride to yield this compound. This synthesis method has been optimized to produce high yields and purity of the compound.

Wissenschaftliche Forschungsanwendungen

N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide has been extensively studied in preclinical models of cancer and has shown promising results as an anticancer agent. The inhibition of NAMPT by this compound leads to a depletion of NAD+ levels, which in turn leads to the activation of apoptosis and autophagy pathways in cancer cells. This compound has been shown to have potent antitumor activity in a variety of cancer cell lines, including breast, prostate, lung, and pancreatic cancer.

Eigenschaften

IUPAC Name

2-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-3-12-23(21(25)17-9-5-7-11-19(17)26-2)14-16-13-15-8-4-6-10-18(15)22-20(16)24/h4-11,13H,3,12,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYFYYUWHYCBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.